molecular formula C13H19ClO3S B13260961 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride

Cat. No.: B13260961
M. Wt: 290.81 g/mol
InChI Key: JNECKOFHJRKKGI-UHFFFAOYSA-N
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Description

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C13H19ClO3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a phenoxypropane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride typically involves the reaction of 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:

    Starting Material: 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-ol

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Tertiary amines (e.g., triethylamine) for substitution reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

Scientific Research Applications

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Methoxyethyl)phenoxy]propane-1-sulfonyl chloride
  • 3-[4-(2-Hydroxyethyl)phenoxy]propane-1-sulfonyl chloride
  • 3-[4-(2-Chloroethyl)phenoxy]propane-1-sulfonyl chloride

Uniqueness

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and the properties of the derivatives formed. This structural feature can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H19ClO3S

Molecular Weight

290.81 g/mol

IUPAC Name

3-(3-methyl-4-propan-2-ylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C13H19ClO3S/c1-10(2)13-6-5-12(9-11(13)3)17-7-4-8-18(14,15)16/h5-6,9-10H,4,7-8H2,1-3H3

InChI Key

JNECKOFHJRKKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCS(=O)(=O)Cl)C(C)C

Origin of Product

United States

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